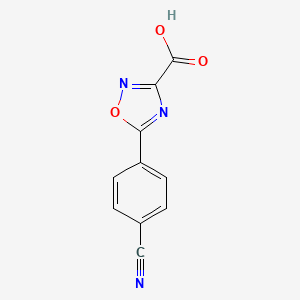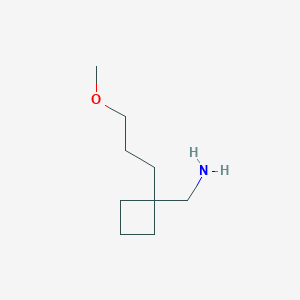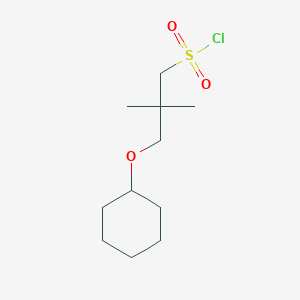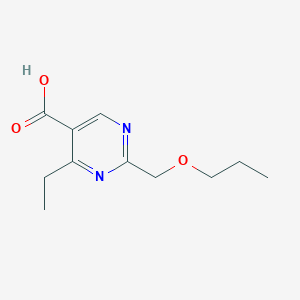
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-cyanophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzohydrazide with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Esters or amides of the original compound.
科学的研究の応用
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile and carboxylic acid groups can also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-Cyanophenylacetic acid
- 4-Cyanophenylhydrazine
- 4-Cyanophenylisocyanate
Uniqueness
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The combination of the oxadiazole ring with the 4-cyanophenyl and carboxylic acid groups makes it a versatile building block for various applications in chemistry and materials science.
特性
分子式 |
C10H5N3O3 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
5-(4-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-3-7(4-2-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChIキー |
WQWRUILVFFZLRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)





![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)


